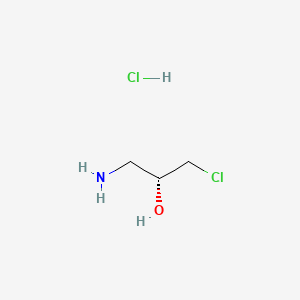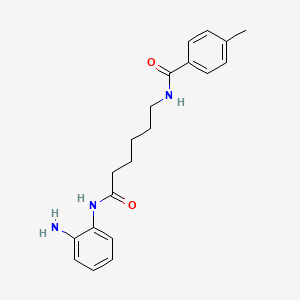
RG2833
Übersicht
Beschreibung
Es hat sich gezeigt, dass es bei der Behandlung neurodegenerativer Erkrankungen wie der Friedreich-Ataxie Potenzial zeigt, indem es die Spiegel des Frataxin-Proteins erhöht . RG-2833 hemmt selektiv Histon-Deacetylase 1 und Histon-Deacetylase 3 mit IC50-Werten von 60 nM bzw. 50 nM .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von RG-2833 beinhaltet die Reaktion von 4-Methylbenzoylchlorid mit 6-Aminohexansäure, um ein Amid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 2-Aminophenylamin umgesetzt, um RG-2833 zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Ethanol, wobei leichtes Erwärmen und Ultraschallbehandlung die Löslichkeit verbessern .
Industrielle Produktionsmethoden
Wissenschaftliche Forschungsanwendungen
RG-2833 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
RG2833 primarily targets Histone Deacetylases (HDACs) , specifically HDAC1/3 . HDACs are critical regulators of gene expression that enzymatically remove the acetyl group from histones .
Mode of Action
This compound acts as a selective inhibitor of HDAC1/3 . By inhibiting these enzymes, this compound increases the acetylation of histones, thereby influencing gene expression . It has been shown to reverse temozolomide-resistance in glioblastoma through downregulation of the NFĸB pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NFĸB pathway . This pathway is often upregulated in certain types of cancer and may contribute to tumorigenesis . This compound disrupts the NFĸB pathway through acetylation of p65, resulting in decreased expression of NFĸB regulated pro-survival genes .
Pharmacokinetics
In clinical trials, the Cmax (plasma) of this compound was 32uM . This indicates that this compound has good bioavailability and can reach effective concentrations in the body. It is also known to have established brain penetration, making it a potential candidate for treating brain-related conditions .
Result of Action
This compound has demonstrated cytotoxicity against temozolomide-resistant glioblastoma . It inhibits cell growth, induces apoptosis, and slows cell proliferation . In a DIPG flank tumor mouse model, treatment with this compound alone for 5 days suppressed tumor growth and induced apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been found that this compound synergizes with lomustine and radiation to slow DIPG cell growth in vitro . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RG-2833 involves the reaction of 4-methylbenzoyl chloride with 6-aminohexanoic acid to form an amide intermediate. This intermediate is then reacted with 2-aminophenylamine to yield RG-2833 . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and ethanol, with gentle warming and ultrasonic treatment to enhance solubility .
Industrial Production Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
RG-2833 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: RG-2833 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: RG-2833 kann Substitutionsreaktionen eingehen, insbesondere an den Amid- und aromatischen Positionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen von RG-2833 verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen . Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und in Gegenwart geeigneter Lösungsmittel durchgeführt.
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von RG-2833 gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
RG-2833 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Industrie: Bei der Entwicklung neuer Histon-Deacetylase-Inhibitoren und anderer epigenetischer Modulatoren eingesetzt.
Wirkmechanismus
RG-2833 übt seine Wirkung aus, indem es Histon-Deacetylase 1 und Histon-Deacetylase 3 hemmt. Diese Hemmung führt zu einer erhöhten Acetylierung von Histonproteinen, was zu Veränderungen der Genexpression führt . Die Verbindung zielt speziell auf die epigenetische Regulation des Frataxin-Gens ab, was zu erhöhten Spiegeln des Frataxin-Proteins in neuronalen Zellen führt . Dieser Mechanismus wird als vorteilhaft bei der Behandlung neurodegenerativer Erkrankungen angesehen, indem er den Frataxin-Mangel korrigiert .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Panobinostat: Ein weiterer Histon-Deacetylase-Inhibitor mit breiterer Aktivität, aber begrenzter Hirndurchdringung.
Vorinostat: Ein Histon-Deacetylase-Inhibitor, der in der Krebstherapie eingesetzt wird, mit einem anderen Selektivitätsprofil.
Trichostatin A: Ein bekannter Histon-Deacetylase-Inhibitor mit potenter Aktivität, aber schlechter Hirndurchdringung.
Einzigartigkeit von RG-2833
RG-2833 ist einzigartig aufgrund seiner selektiven Hemmung von Histon-Deacetylase 1 und Histon-Deacetylase 3, kombiniert mit seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen . Dies macht es besonders wertvoll für die Untersuchung und möglicherweise die Behandlung neurodegenerativer Erkrankungen .
Eigenschaften
IUPAC Name |
N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPDXHFYDJAYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153300 | |
| Record name | RG-2833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215493-56-3 | |
| Record name | RG-2833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RG-2833 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16955 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RG-2833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RG-2833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
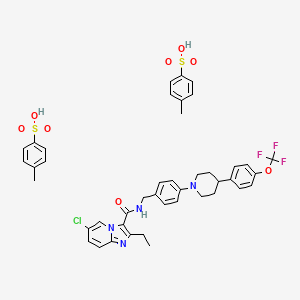

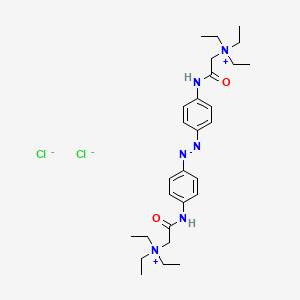
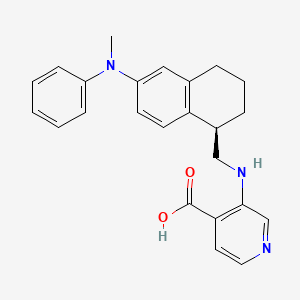
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B610379.png)
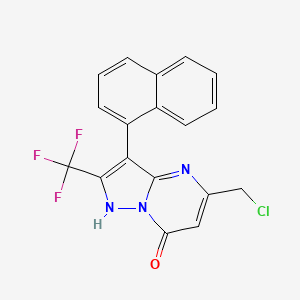
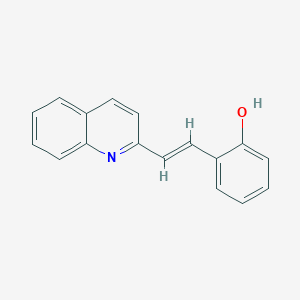

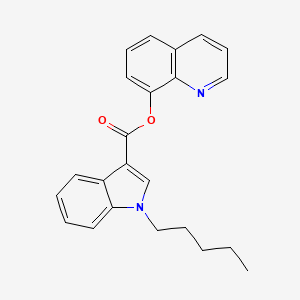
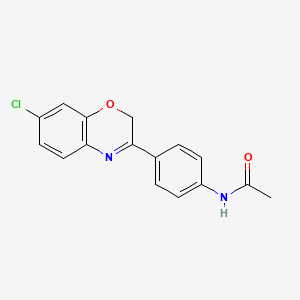
![6-(2,4-difluorophenoxy)-8-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B610392.png)
